molecular formula C21H20N2O3S2 B2378760 N-(3-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1093200-12-4

N-(3-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B2378760
CAS No.: 1093200-12-4
M. Wt: 412.52
InChI Key: HJOQZEFKAZEKDI-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Several compounds structurally related to N-(3-methylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide have been synthesized and evaluated for their medicinal properties. For example, derivatives of isoquinoline have been explored for their potential as antitumor agents, demonstrating significant activity against cancer cell lines in vitro. These studies highlight the potential of isoquinoline derivatives in the development of new anticancer drugs (Liu et al., 1995).

Synthetic Methodologies

Research has also focused on the development of new synthetic methodologies for creating complex molecules that include the isoquinoline core. For instance, a novel approach for the metal-free synthesis of 3-arylquinolin-2-ones has been reported, showcasing a technique that combines C-C bond formation with a 1,2-aryl shift. This methodology could be applicable in the synthesis of compounds with similar structural features to N-(3-methylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide, providing a valuable tool for the synthesis of diverse medicinal chemistry scaffolds (Le‐Ping Liu et al., 2013).

Biological Activities

The biological activities of isoquinoline derivatives have been extensively studied, with some compounds exhibiting potent antimicrobial properties. For instance, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been synthesized and shown to be potent inhibitors of Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Marvadi et al., 2020). These findings underline the importance of isoquinoline derivatives in the search for new antimicrobial agents.

Properties

IUPAC Name

N-(3-methylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-6-4-9-18(12-15)22-21(24)19-13-16-7-2-3-8-17(16)14-23(19)28(25,26)20-10-5-11-27-20/h2-12,19H,13-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOQZEFKAZEKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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